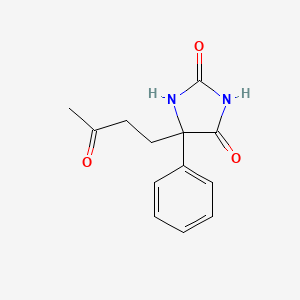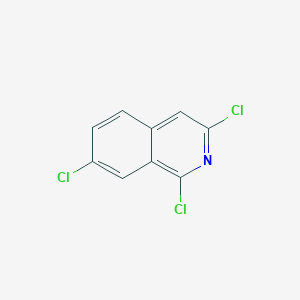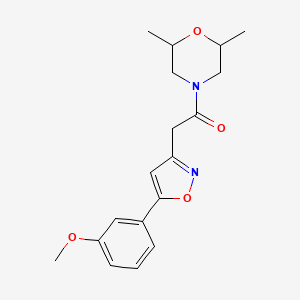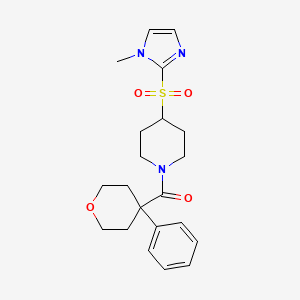![molecular formula C15H21N7 B2390892 N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2415602-10-5](/img/structure/B2390892.png)
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, also known as DM-4, is a small molecule drug that has been developed for its potential use in cancer treatment. DM-4 belongs to a class of drugs called antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells while minimizing damage to healthy cells.
Mécanisme D'action
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine works by targeting cancer cells that express a specific protein called Trop-2. The drug is designed to bind to Trop-2 on the surface of cancer cells, and is then internalized into the cell. Once inside the cell, this compound disrupts the microtubule network, which is essential for cell division and proliferation. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. The drug is highly selective for cancer cells that express Trop-2, and has minimal effects on healthy cells. This compound is rapidly cleared from the body, which helps to minimize toxicity and side effects.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has several advantages for use in laboratory experiments. The drug is highly potent and selective, which allows researchers to study its effects on cancer cells in a controlled environment. This compound also has a well-defined mechanism of action, which makes it easier to interpret experimental results. However, the complex synthesis of this compound can make it difficult for researchers to obtain sufficient quantities of the drug for their experiments.
Orientations Futures
There are several future directions for the development of N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine and other ADCs. One potential direction is to optimize the design of ADCs to improve their selectivity and potency. Another direction is to explore the use of ADCs in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, researchers are also investigating the use of ADCs for the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine is synthesized by coupling a pyrimidine derivative with a piperazine derivative using standard organic chemistry techniques. The resulting compound is then further modified to add the dimethylamine group. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine has been extensively studied in preclinical models of cancer, and has shown promising results in both in vitro and in vivo studies. This compound is currently being evaluated in clinical trials for its potential use in the treatment of various types of cancer, including breast cancer, non-small cell lung cancer, and ovarian cancer.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-16-6-4-13(18-12)21-8-10-22(11-9-21)14-5-7-17-15(19-14)20(2)3/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGADTIALCZVOAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2390811.png)
![8-chloro-N,N-dimethyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-sulfonamide](/img/structure/B2390812.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2390814.png)


![Methyl (E)-4-[(6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2390817.png)





![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)
